![molecular formula C13H8N2O2 B1661511 2-Nitrobenzo[f]quinoline CAS No. 91804-76-1](/img/structure/B1661511.png)
2-Nitrobenzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrobenzo[f]quinoline is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 2-Nitrobenzo[f]quinoline Derivatives
The synthesis of this compound derivatives has been extensively studied to enhance their biological activity. One notable method involves the Friedländer synthesis, which allows for the formation of quinolines from 2-aminobenzaldehydes and activated ketones. Recent modifications have improved yields by utilizing in situ reduction techniques with iron and acetic acid, facilitating the production of various substituted quinolines from 2-nitrobenzaldehydes .
Table 1: Synthetic Routes for this compound Derivatives
Synthetic Method | Key Reagents | Yield (%) | Reference |
---|---|---|---|
Friedländer Synthesis | 2-Aminobenzaldehyde + Ketones | High | |
In situ Reduction | Fe/AcOH | High | |
Nitro Reduction-Friedländer | Active Methylene Compounds | Moderate |
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of certain benzo[f]quinoline derivatives against various cancer cell lines, including HCT116 and MCF7. Molecular docking studies revealed that specific derivatives exhibited strong binding affinities to CDK-5, a critical enzyme involved in cell cycle regulation, suggesting their potential as chemotherapeutic agents .
Table 2: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrazolone Derivative 2 | HCT116 | 5.4 | CDK-5 Inhibition |
Cyanoethanohydrazone 5 | MCF7 | 4.8 | CDK-5 Inhibition |
Neuroprotective Effects
Quinoline derivatives, including those related to this compound, have shown promise as neuroprotective agents against Alzheimer's disease and other neurodegenerative disorders. They act as multifunctional antioxidants and inhibitors of key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
Table 3: Neuroprotective Activities of Quinoline Derivatives
Compound | Target Enzyme | Inhibition (%) | Reference |
---|---|---|---|
Quinoline Derivative A | AChE | 75 | |
Quinoline Derivative B | MAO-B | 68 |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been extensively studied. They exhibit significant activity against various strains of bacteria and fungi, making them potential candidates for developing new antibiotics .
Table 4: Antimicrobial Efficacy of Quinoline Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
Compound X | M. tuberculosis | 12.5 |
Compound Y | E. coli | 15.0 |
Computational Studies
Computational methods such as Density Functional Theory (DFT) and molecular docking simulations have been employed to predict the physicochemical properties and biological activities of nitro derivatives of quinoline. These studies provide insights into their binding affinities to various biological targets, enhancing the understanding of their mechanisms of action .
Case Studies
Case Study 1: Antiproliferative Screening
A recent study synthesized several benzo[f]quinoline derivatives and screened them for antiproliferative activity against cancer cell lines. The most potent compounds demonstrated significant inhibition of cell growth, correlating with their predicted binding affinities to CDK-5.
Case Study 2: Neuroprotective Evaluation
Another investigation focused on the neuroprotective effects of quinoline derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could effectively reduce cell death induced by oxidative agents, supporting their potential use in treating neurodegenerative diseases.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Nitrobenzo[f]quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Skraup and Doebner-Miller methods are classical approaches for synthesizing quinoline derivatives. For this compound, nitro group introduction typically occurs via nitration of the benzoquinoline precursor under controlled acidic conditions. Key factors include temperature (120–180°C for Skraup reactions), choice of oxidizing agents (e.g., PhNO₂), and solvent systems (e.g., sulfuric acid for dehydration). Yield optimization requires monitoring reaction time to avoid over-nitration, which can lead to byproducts .
Q. How can spectroscopic techniques (e.g., NMR, XRD) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding effects from the nitro group at position 2) and coupling patterns.
- XRD : Resolve crystal packing and planar geometry of the quinoline ring system, as deviations >0.04 Å may indicate structural distortions .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns specific to nitro-substituted quinolines .
Q. What pharmacological properties are associated with the quinoline scaffold, and how does nitro substitution at position 2 influence bioactivity?
- Methodological Answer : Quinolines exhibit antimalarial, anticancer, and antimicrobial activities. Nitro groups enhance electrophilicity, improving binding to biological targets (e.g., DNA topoisomerases). For this compound, assess bioactivity via:
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cell lines.
- Computational modeling : Use PASS or Swiss ADME to predict ADMET properties and drug-likeness based on nitro group orientation .
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Nitro groups increase resistance to microbial degradation. Evaluate environmental fate using:
- Hydrolysis studies : Test stability at pH 5–9; nitro-substituted compounds often require harsh conditions for breakdown.
- Photodegradation : UV-Vis spectroscopy to monitor nitro-to-amine reduction under simulated sunlight.
- Bioaccumulation potential : Estimate log Kow (octanol-water partition coefficient); values <3 suggest low persistence .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrogenation vs. denitrogenation) affect the catalytic hydroprocessing of this compound?
- Methodological Answer : Use Ni-Mo/γ-Al₂O₃ catalysts to study kinetics under H₂ pressure (3–10 MPa). Monitor intermediates via GC-MS:
- Hydrodenitrogenation (HDN) : Nitro groups are reduced to NH₂, competing with aromatic ring hydrogenation.
- Inhibition effects : Basic nitrogen atoms (e.g., in quinoline) suppress hydrogenation of coexisting compounds (e.g., dibenzothiophene). Rate constants (pseudo-first-order) reveal selectivity; HDN rates are typically 30-fold lower in mixed systems .
Q. What computational strategies are effective in designing this compound derivatives with improved pharmacokinetics?
- Methodological Answer :
- QSAR modeling : Correlate nitro group position with bioavailability using descriptors like polar surface area (PSA) and log D.
- Molecular docking : Simulate binding to target proteins (e.g., Plasmodium falciparum enzymes) to optimize nitro group interactions.
- Swiss ADME : Predict metabolic stability; nitro groups often reduce hepatic clearance but may increase toxicity risks .
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodological Answer :
- Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values from identical cell lines).
- Structural validation : Re-examine XRD/NMR data to confirm reported derivatives were correctly synthesized.
- Dose-response curves : Test conflicting compounds at multiple concentrations to rule out assay-specific artifacts .
Q. What advanced analytical techniques are required to characterize trace impurities in this compound samples?
- Methodological Answer :
- HPLC-MS/MS : Detect sub-ppm impurities (e.g., nitration byproducts) with MRM (multiple reaction monitoring).
- ²D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures.
- XPS : Identify surface contaminants (e.g., residual catalysts) affecting catalytic studies .
Q. Data Presentation Guidelines
- Chemical Nomenclature : Use bolded numerical identifiers (e.g., 1 ) for repeated compound names in text and tables .
- Kinetic Data : Report rate constants with 95% confidence intervals and use scientific notation for low values (e.g., 2.3×10−4 mM) .
属性
CAS 编号 |
91804-76-1 |
---|---|
分子式 |
C13H8N2O2 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
2-nitrobenzo[f]quinoline |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)10-7-12-11-4-2-1-3-9(11)5-6-13(12)14-8-10/h1-8H |
InChI 键 |
BIAPPODRVJCOSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)[N+](=O)[O-] |
Key on ui other cas no. |
91804-76-1 |
溶解度 |
3.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。